molecular formula C11H11N3O2 B5700960 Methyl 5-amino-3-phenylimidazole-4-carboxylate

Methyl 5-amino-3-phenylimidazole-4-carboxylate

Cat. No.: B5700960
M. Wt: 217.22 g/mol
InChI Key: KUITYUCZFURTBI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-phenylimidazole-4-carboxylate is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of both amino and carboxylate groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-phenylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl propiolate with substituted amidoximes under microwave irradiation in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method provides a rapid and efficient route to the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-phenylimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethane (CH₃Cl) can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Methyl 5-amino-3-phenylimidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-phenylimidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-3-methylimidazole-4-carboxylate
  • Methyl 5-amino-3-phenylisoxazole-4-carboxylate
  • Methyl 5-amino-3-phenylpyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-3-phenylimidazole-4-carboxylate is unique due to the presence of both amino and carboxylate groups on the imidazole ring, which provides a versatile platform for further functionalization. Its phenyl group also contributes to its stability and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-amino-3-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-10(12)13-7-14(9)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUITYUCZFURTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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